molecular formula C22H17N3O4 B4174334 2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline

2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline

Cat. No. B4174334
M. Wt: 387.4 g/mol
InChI Key: NHHUYBFTBLVCGZ-UHFFFAOYSA-N
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Description

2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline, commonly known as BQ-788, is a selective antagonist of endothelin B receptors. It belongs to the class of quinoxaline derivatives and is widely used in scientific research.

Scientific Research Applications

Synthesis and Chemical Reactions

2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline, a derivative of quinoxaline, is involved in various synthesis and chemical reaction studies. It acts as a building block in organic synthesis, contributing to the formation of complex molecular structures. For example, it undergoes displacement reactions with 1-methylpiperazine to produce bis-derivatives, showcasing its reactivity and versatility in organic synthesis (Nagarajan, Parthasarathy, Shenoy, & Anandan, 1986).

Antimicrobial Activity

Quinoxaline derivatives, including 2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline, have been synthesized and evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit significant activity against certain microbial strains, emphasizing their potential in developing new antimicrobial agents (Abu Mohsen et al., 2014).

Electrochemical and Spectroelectrochemical Properties

Research has also focused on the electrochemical and spectroelectrochemical properties of derivatives of 2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline. These studies are crucial in understanding the redox behavior and electronic properties of these compounds, which is essential for applications in materials science, especially in the development of novel electronic and optoelectronic materials (Lambert & Nöll, 1999).

Applications in Organic Light Emitting Diodes (OLEDs)

The synthesis of novel polymers using 2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline as an acceptor unit for donor-acceptor polymeric electrochromic materials indicates its potential use in organic light emitting diodes (OLEDs) and other electronic devices. These materials exhibit high coloration efficiency and fast response time, making them suitable for applications in electrochromic devices (Zhao et al., 2014).

Catalysis and Organic Transformations

Studies have also been conducted on the use of 2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline in catalytic processes and organic transformations. Its derivatives have been synthesized and utilized in various reactions, demonstrating their potential as catalysts or intermediates in organic synthesis. This includes reactions such as bromination, cycloadditions, and complexation with various metals, further highlighting its versatility in the field of organic chemistry (Tsuji, Sasaki, & Yoshifuji, 1999).

Molecular Structure Analysis

Research into the molecular structure of 2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline derivatives aids in understanding their chemical properties and potential applications. X-ray structure analysis and spectroscopic studies provide insights into their conformational behavior, molecular geometry, and interaction with other molecules, which is essential for designing molecules with specific properties and functions (Sato, Nagashima, Murakami, Kaneko, & Furuya, 1993).

Potential in Medicinal Chemistry

While specific studies on 2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline in medicinal chemistry are limited, its structural analogs show potential in this field. For example, research on related quinoxaline derivatives reveals their antimicrobial, anti-inflammatory, and antioxidant activities, suggesting that further exploration of 2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline in medicinal chemistry could be fruitful (Harini et al., 2014).

properties

IUPAC Name

2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-28-17-8-3-14(4-9-17)21-22(15-5-10-18(29-2)11-6-15)24-20-13-16(25(26)27)7-12-19(20)23-21/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHUYBFTBLVCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(4-methoxyphenyl)-6-nitroquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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